2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Description
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C22H18N4O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H18N4O5S/c1-30-15-8-7-13-17(18(15)31-2)21(29)26-14-6-4-3-5-12(14)20(28)25(19(13)26)11-16(27)24-22-23-9-10-32-22/h3-10,19H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
UWNJMIKZTYMRBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NC=CS5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the isoindoloquinazolinone core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts or reagents that promote ring closure.
Introduction of the thiazole moiety: This can be achieved through a substitution reaction where a thiazole derivative is introduced to the intermediate compound.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a compound with the molecular formula . Research indicates that this compound exhibits notable biological activities and has several applications across various fields.
Potential Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide, a related isoindoloquinazoline, has potential applications in several fields:
- Drug Discovery Compounds related to isoindoloquinazolines exhibit a range of biological activities.
- Material Science These compounds can be used as building blocks for creating novel materials with specific properties.
- Chemical Research They serve as valuable reagents and standards in chemical research.
Related Compounds
Other similar compounds include:
- Y044-5469: 2-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N~1~-(1H-pyrazol-4-yl)acetamide, with the molecular formula .
- Y042-7508: 2-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N~1~-(2-oxo-2-phenylethyl)acetamide, with the molecular formula .
- 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide, with the molecular formula .
- 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-pyridin-2-ylethyl)acetamide, with the molecular formula .
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.
Receptors: Binding to receptors on cell surfaces, potentially altering cell signaling pathways.
DNA/RNA: Interacting with genetic material, which could influence gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide: Shares structural similarities but may differ in functional groups or substituents.
Isoindoloquinazolinone derivatives: Compounds with similar core structures but different functional groups.
Thiazole-containing compounds: Molecules that include the thiazole moiety but differ in other parts of the structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a member of the isoindole and quinazoline derivatives family. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide an in-depth analysis of the biological activity of this specific compound based on available research findings.
- Molecular Formula : C23H20N4O5S
- Molecular Weight : 464.5 g/mol
- IUPAC Name : 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
The biological activity of this compound can be attributed to its unique structural features that allow it to interact with various biological targets. The presence of methoxy and dioxo groups contributes to its potential pharmacological properties by enhancing its reactivity and selectivity towards specific enzymes and receptors involved in disease processes.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:
- A study showed that quinazoline derivatives possess potent anti-proliferative effects against multiple cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the quinazoline core can enhance activity against specific cancer types .
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications:
- In a related study on quinazoline derivatives, several compounds demonstrated effective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The most active compounds exhibited IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Properties
Preliminary evaluations suggest potential antimicrobial effects:
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of quinazoline derivatives and evaluated their anticancer activity against nine different cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to traditional chemotherapeutics. Notably, compounds with methoxy substitutions showed improved binding affinity to target kinases involved in cancer progression .
Case Study 2: Anti-inflammatory Screening
In a comparative study assessing anti-inflammatory activity among various quinazoline derivatives, the compound demonstrated significant inhibition of COX enzymes. The results were quantified using an IC50 assay where the compound exhibited values comparable to leading anti-inflammatory agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
